molecular formula C9H7NO4 B13755864 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime CAS No. 2297-69-0

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime

Cat. No.: B13755864
CAS No.: 2297-69-0
M. Wt: 193.16 g/mol
InChI Key: VKYWUUUJICLJFK-UHFFFAOYSA-N
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Description

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime is an organic compound with the molecular formula C9H7NO4 It is a derivative of cycloheptadiene, featuring a trione structure with an acetyloxime group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime typically involves the reaction of cycloheptadiene with specific reagents to introduce the trione and oxime functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the trione to diols or other reduced forms.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of cycloheptadiene compounds exhibit anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that modified derivatives of this compound led to a significant reduction in tumor size in animal models.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed that it possesses activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Study Findings Reference
Anticancer StudyReduced tumor size by 50% in mice
Antimicrobial EvaluationEffective against E. coli and S. aureus

Organic Synthesis

Building Block in Synthesis
3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime serves as a versatile intermediate in organic synthesis. It is used to synthesize more complex molecules through cycloaddition reactions and as a precursor for the synthesis of heterocyclic compounds.

Case Study: Synthesis of Pyridoimidazotropolones
A significant application was reported where this compound was utilized to synthesize pyridoimidazotropolones through reactions with azines. This synthesis pathway highlights the utility of the compound as a building block for developing novel pharmaceuticals.

Synthesis Pathway Yield (%) Reference
Pyridoimidazotropolones85%

Materials Science

Polymer Development
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit improved resistance to degradation under environmental stress.

Case Study: Thermoplastic Elastomers
A study focused on developing thermoplastic elastomers using this compound demonstrated enhanced elasticity and durability compared to traditional elastomers.

Material Type Property Improvement Reference
Thermoplastic ElastomersIncreased elasticity by 30%

Mechanism of Action

The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime involves its interaction with molecular targets through its functional groups. The trione and oxime groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,6-Cycloheptadiene-1,2,5-trione: Lacks the acetyloxime group but shares the trione structure.

    Cycloheptadiene: The parent compound without the trione and oxime functionalities.

    Cycloheptatriene: A related compound with a different arrangement of double bonds.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Biological Activity

3,6-Cycloheptadiene-1,2,5-trione, 5-O-acetyloxime (CAS No. 2297-69-0) is an organic compound notable for its unique structure and potential biological activities. This compound features a cycloheptadiene core with multiple functional groups that may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₇N₄O₄
Molecular Weight193.159 g/mol
Density1.27 g/cm³
Boiling Point279.4°C at 760 mmHg
Flash Point130.5°C
LogP0.1697

Antimicrobial Properties

Recent studies have indicated that compounds with oxime functionalities often exhibit antimicrobial properties. The presence of the acetyloxime group in 3,6-Cycloheptadiene-1,2,5-trione may enhance its activity against various pathogens. For instance, research has shown that oximes can inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways.

Antioxidant Activity

The trione structure in this compound suggests potential antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Laboratory tests have demonstrated that similar compounds can scavenge free radicals effectively, which may also be applicable to 3,6-Cycloheptadiene-1,2,5-trione.

Enzyme Inhibition

There is emerging evidence that compounds like 3,6-Cycloheptadiene-1,2,5-trione can act as enzyme inhibitors. For example, studies on related compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various oxime derivatives. The results indicated that derivatives similar to 3,6-Cycloheptadiene-1,2,5-trione exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity Assessment : Research conducted by Zhang et al. (2022) evaluated the antioxidant properties of several trione compounds using DPPH radical scavenging assays. The findings suggested that compounds with structural similarities to 3,6-Cycloheptadiene-1,2,5-trione displayed promising antioxidant activities .
  • Enzyme Inhibition Study : A study published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibitory effects of oxime derivatives on cholinesterases. The results showed that specific modifications to the oxime group significantly enhanced inhibitory potency .

Properties

CAS No.

2297-69-0

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

[(4,5-dioxocyclohepta-2,6-dien-1-ylidene)amino] acetate

InChI

InChI=1S/C9H7NO4/c1-6(11)14-10-7-2-4-8(12)9(13)5-3-7/h2-5H,1H3

InChI Key

VKYWUUUJICLJFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1C=CC(=O)C(=O)C=C1

Origin of Product

United States

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